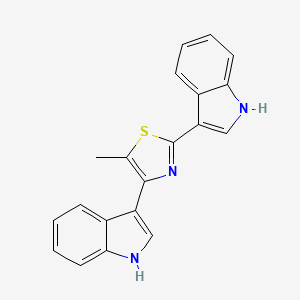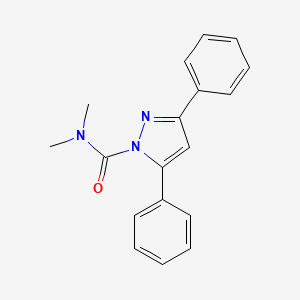
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, also known as DDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DDC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to protect cells from oxidative damage, inhibit the activity of certain enzymes, and modulate the levels of certain neurotransmitters in the brain. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide in laboratory experiments is its low toxicity, making it a safe and reliable compound to work with. However, N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is also relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide and its effects on various physiological systems. Finally, the development of more stable derivatives of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide could expand its potential applications in scientific research.
Synthesis Methods
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide can be synthesized through a variety of methods, including the reaction of 3,5-diphenyl-1H-pyrazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 3,5-diphenyl-1H-pyrazole with dimethylformamide dimethyl acetal and the reaction of 3,5-diphenyl-1H-pyrazole with dimethylamine and ethyl chloroformate.
Scientific Research Applications
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have antioxidant properties, making it a potential candidate for use in the food and pharmaceutical industries.
properties
IUPAC Name |
N,N-dimethyl-3,5-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20(2)18(22)21-17(15-11-7-4-8-12-15)13-16(19-21)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJKMOCZRNPWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)
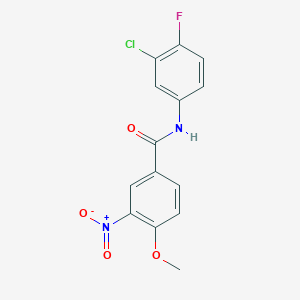
![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)
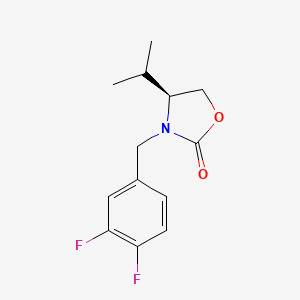
![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)
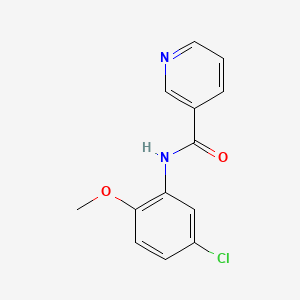
![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631469.png)
